

An In-Depth Technical Guide to Sodium Ionophore X

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Compound of Interest

Compound Name: Sodium ionophore X

Cat. No.: B1271920

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This technical guide provides a comprehensive overview of **Sodium Ionophore X**, a substituted calixarene with significant applications in chemical sensing and biochemical research. Tailored for researchers, scientists, and drug development professionals, this document details the molecule's physicochemical properties, experimental protocols for its use, and its mechanism of action.

Core Properties of Sodium Ionophore X

Sodium Ionophore X is a synthetic macrocyclic molecule belonging to the calixarene family. Its unique three-dimensional structure, featuring a pre-organized cavity, allows for the selective complexation of sodium ions. This property makes it an invaluable tool for the development of sodium-selective sensors and for studying sodium ion transport across biological membranes.

Physicochemical Data

A summary of the key quantitative data for **Sodium Ionophore X** is presented in the table below.

Property	Value	Reference(s)
Molecular Weight	993.27 g/mol	[1][2]
Chemical Formula	C ₆₀ H ₈₀ O ₁₂	[3]
CAS Number	97600-39-0	[1]
Synonyms	4-tert-Butylcalixarene-tetraacetic acid tetraethyl ester	
Appearance	Crystals	
Solubility	THF: ≥ 50 mg/mL (50.34 mM) DMSO: 2.5 mg/mL (2.52 mM) (with sonication and warming to 60°C)	
LogP	10.4	

Mechanism of Action

Sodium Ionophore X functions by selectively binding a sodium ion within its central cavity, effectively shielding the ion's charge. This complex can then partition into and diffuse across lipophilic barriers, such as cell membranes or the polymeric membranes of ion-selective electrodes. This facilitated transport of sodium ions down their electrochemical gradient is the basis for its utility in various applications.

The biological effects of calixarenes like **Sodium Ionophore X** are generally attributed to their ability to disrupt the integrity of cell membranes by altering ion homeostasis, rather than by interacting with specific intracellular signaling pathways. This can lead to a range of biological activities, including antimicrobial and anticancer effects.

Figure 1. Mechanism of sodium ion transport across a lipid bilayer facilitated by **Sodium Ionophore X**.

Experimental Protocols

Detailed methodologies for two key applications of **Sodium Ionophore X** are provided below: the preparation of a sodium-selective electrode and a fluorescence-based sodium flux assay.

Preparation of a Sodium-Selective Electrode

This protocol outlines the fabrication of a Poly(vinyl chloride) (PVC) membrane electrode for the potentiometric measurement of sodium ion concentration.

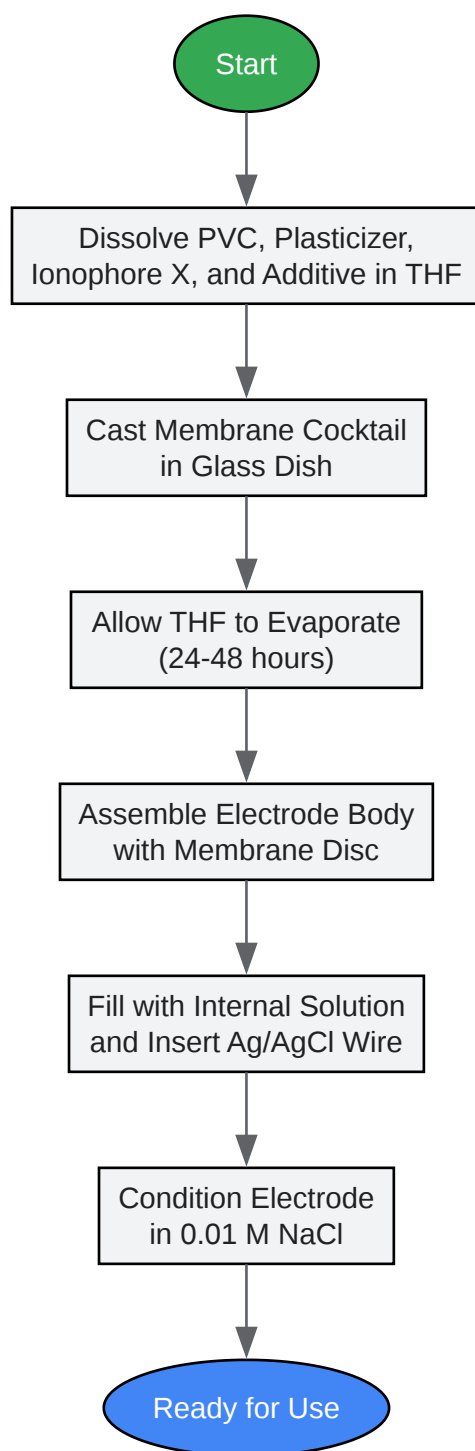
Materials:

- **Sodium Ionophore X**
- Poly(vinyl chloride) (PVC), high molecular weight
- Plasticizer (e.g., bis(2-ethylhexyl)sebacate - DOS or 2-nitrophenyl octyl ether - NPE)
- Lipophilic additive (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCBPB)
- Tetrahydrofuran (THF), freshly distilled
- Internal filling solution (e.g., 0.1 M NaCl)
- Ag/AgCl internal reference electrode
- Electrode body

Procedure:

- Membrane Cocktail Preparation:
 - In a glass vial, dissolve PVC, the plasticizer, **Sodium Ionophore X**, and the lipophilic additive in THF. A typical composition (by weight) is approximately 33% PVC, 66% plasticizer, and 1% **Sodium Ionophore X** and lipophilic additive.
 - Stir the mixture until all components are fully dissolved and the solution is homogeneous.
- Membrane Casting:
 - Pour the membrane cocktail into a flat, clean glass ring or petri dish.
 - Cover the dish loosely to allow for slow evaporation of the THF over 24-48 hours in a dust-free environment.

- Once the membrane is fully formed and no longer tacky, carefully peel it from the glass surface.
- Electrode Assembly:
 - Cut a small disc from the cast membrane and fix it to the end of the electrode body using a PVC/THF slurry as an adhesive.
 - Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.
 - Insert the Ag/AgCl internal reference electrode into the body.
 - Condition the electrode by soaking it in a 0.01 M NaCl solution for at least 4 hours before use.



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Figure 2. Workflow for the preparation of a sodium-selective electrode using **Sodium Ionophore X**.

Fluorescence-Based Sodium Flux Assay

This protocol describes a method to measure the transport of sodium ions across a lipid bilayer using proteoliposomes and a sodium-sensitive fluorescent dye.

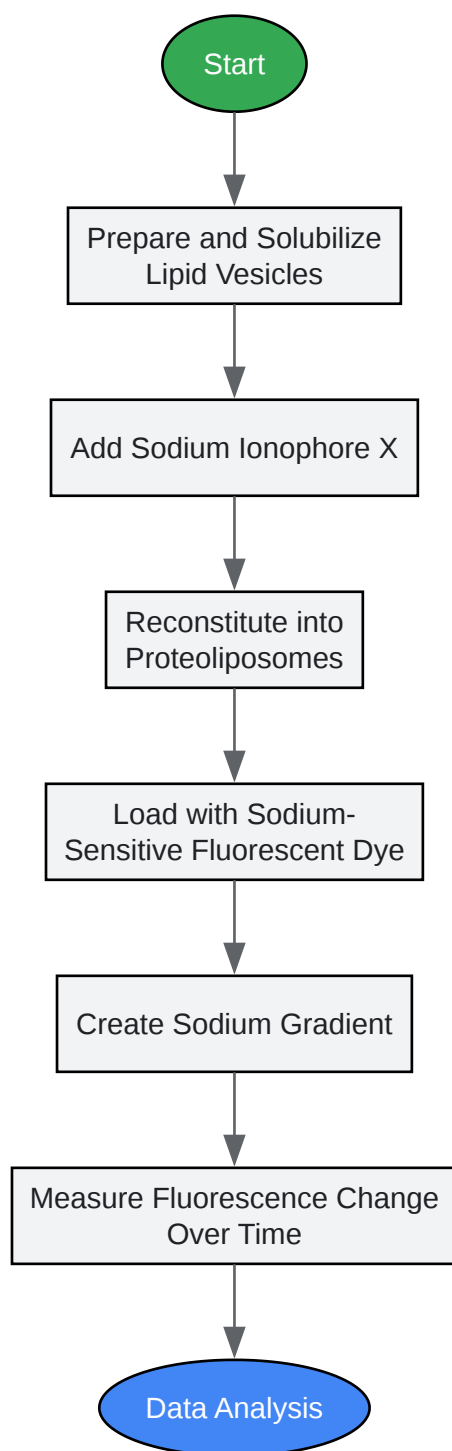
Materials:

- **Sodium Ionophore X**
- Lipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine - POPC)
- Sodium-sensitive fluorescent dye (e.g., Asante Natrium Green-2, AM ester)
- Buffer solutions (e.g., HEPES-based buffers with and without NaCl)
- Detergent for reconstitution (e.g., CHAPS)
- Size-exclusion chromatography column or dialysis cassettes
- Fluorometer

Procedure:

- Proteoliposome Preparation:
 - Dry a thin film of lipids from a chloroform solution under a stream of nitrogen, followed by vacuum desiccation.
 - Hydrate the lipid film in a buffer containing a high concentration of NaCl to form multilamellar vesicles.
 - Solubilize the lipids with a detergent.
 - Add **Sodium Ionophore X** (dissolved in a suitable solvent like DMSO) to the solubilized lipids at a desired lipid-to-ionophore ratio.
 - Remove the detergent by dialysis or size-exclusion chromatography to allow the formation of unilamellar proteoliposomes containing entrapped NaCl.
- Dye Loading and Flux Measurement:

- Load the proteoliposomes with the AM ester form of the sodium-sensitive fluorescent dye. The ester will be cleaved by internal esterases (if present from a protein reconstitution) or can be passively loaded and then the external dye is removed.
- Remove the external, non-loaded dye by gel filtration.
- To initiate the assay, create a sodium gradient by diluting the proteoliposomes into a sodium-free buffer.
- Monitor the change in fluorescence over time. An increase in fluorescence will be observed as **Sodium Ionophore X** facilitates the efflux of Na^+ from the proteoliposomes, which is then bound by the external dye. Alternatively, if the dye is entrapped, a decrease in fluorescence will be observed as Na^+ exits.



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Figure 3. Experimental workflow for a fluorescence-based sodium flux assay.

Quantitative Data Summary

The following table summarizes key performance metrics for **Sodium Ionophore X** in ion-selective electrodes.

Parameter	Typical Value	Notes
Selectivity Coefficient (log $K_{potNa,K}$)	-2.2 to -3.0	Indicates high selectivity for sodium over potassium.
Linear Concentration Range	10^{-5} to 10^{-1} M	The range over which the electrode potential is proportional to the logarithm of the sodium ion activity.
Response Time (t_{95})	< 30 seconds	The time to reach 95% of the final potential reading.

This technical guide provides a foundational understanding of **Sodium Ionophore X** for its effective application in research and development. The provided protocols serve as a starting point, and optimization may be necessary depending on the specific experimental context.

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